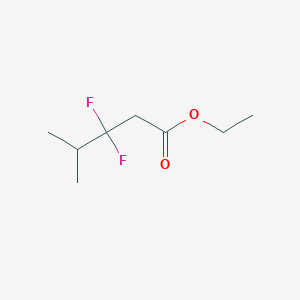

Ethyl 3,3-difluoro-4-methylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,3-difluoro-4-methylpentanoate is an organic compound with the molecular formula C8H14F2O2. It is a fluorinated ester that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoate backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Alkaline Hydrolysis

The ester group undergoes alkaline hydrolysis , producing a difluorocarboxylic acid. This reaction is critical in polymer chemistry, where hydrolysis at the ester site enhances solubility:

-

Mechanism : Base-catalyzed nucleophilic acyl substitution

-

Conditions : Saturated sodium bicarbonate solution, ethyl acetate extraction

-

Outcome : Formation of a strongly acidic, alkali-soluble carboxylate

Table 2: Hydrolysis Reactivity

Table 3: Potential Reaction Pathways

Stability and Degradation

The compound exhibits site-specific hydrolysis susceptibility :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3,3-difluoro-4-methylpentanoate is utilized as a versatile building block in organic synthesis. Its difluoromethyl group is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to modify biological activity. The compound can be employed in:

- Fluorination Reactions : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties.

- Synthesis of Complex Molecules : It serves as a precursor for various derivatives that are essential in drug design.

Medicinal Chemistry

The compound's unique structure contributes to its potential applications in medicinal chemistry:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell growth in vitro .

- Biological Activity : The difluoromethyl group enhances binding affinity to various biomolecules, potentially modulating enzyme activities or receptor functions .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a series of amino acid ester derivatives related to this compound. These derivatives were tested against multiple cancer cell lines, revealing significant growth inhibition rates. The mean GI50 values indicated effective cytotoxicity, emphasizing the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the efficacy of this compound in synthesizing fluorinated compounds through various reaction pathways. The compound was successfully utilized in reactions that yielded high-purity products suitable for further biological evaluation .

Wirkmechanismus

The mechanism by which ethyl 3,3-difluoro-4-methylpentanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,3-difluoro-4-methylpentanoate can be compared with other fluorinated esters such as:

- Ethyl 2,2-difluoroacetate

- Ethyl 2,2,3,3-tetrafluorobutanoate

- Ethyl 4,4-difluorobutyrate

Uniqueness

The unique combination of two fluorine atoms and a methyl group on the pentanoate backbone distinguishes this compound from other similar compounds. This structural feature imparts specific chemical properties, such as increased lipophilicity and altered reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Ethyl 3,3-difluoro-4-methylpentanoate is a fluorinated ester that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H14F2O2 and a molecular weight of approximately 178.19 g/mol. The presence of difluoromethyl groups enhances its lipophilicity, which may influence its interaction with biological membranes and biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atoms in the structure can enhance metabolic stability and potentially increase binding affinity to biological targets. This compound may modulate enzyme activities or receptor functions, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The difluoromethyl group is known to enhance the efficacy of certain antimicrobial agents by improving their interaction with bacterial membranes.

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes. For instance, structure-based modeling has suggested that fluorinated compounds can effectively inhibit cruzain, a cysteine protease from Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition can be quantified using IC50 values derived from enzyme kinetics assays.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Cruzain |

| Doxorubicin | ~0.5 | Various cancer cell lines |

Case Studies

- Antiparasitic Activity : A study explored the effects of various fluorinated compounds on T. cruzi. This compound was included in a panel of compounds tested for antiparasitic activity. Preliminary results indicated promising activity against the parasite, warranting further investigation into its potential as a therapeutic agent.

- Pharmacological Development : In medicinal chemistry research, this compound has been utilized as a building block for synthesizing more complex fluorinated derivatives. These derivatives have been evaluated for their biological activity against various targets, including cancer and microbial pathogens.

Eigenschaften

IUPAC Name |

ethyl 3,3-difluoro-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVBRRUTYHGZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.